1-Methylpyrrolidine-2-carbaldehyde
Overview
Description
1-Methylpyrrolidine-2-carbaldehyde, also known as ®-1-methylpyrrolidine-2-carbaldehyde, is an organic compound with the molecular formula C6H11NO . It is a derivative of pyrrolidine, which is a cyclic secondary amine .
Molecular Structure Analysis
The molecular structure of 1-Methylpyrrolidine-2-carbaldehyde consists of a pyrrolidine ring substituted at the N1-position with a methyl group . The exact structure is not available in the retrieved sources.Scientific Research Applications
Supramolecular Chains of High Nuclearity
- Magnetic Behavior : The compound 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand, has been used in coordination with paramagnetic transition metal ions, resulting in a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, demonstrating the compound's utility in magnetic applications (Giannopoulos et al., 2014).
Chemical Synthesis
- Synthetic Efficiency : In a modified Vilsmeier–Haack reaction, 1-vinylpyrrole-2-carbaldehydes have been synthesized efficiently from their vinyl derivatives, illustrating the compound's role in facilitating chemical reactions (Mikhaleva et al., 2006).
Brain Transport Mechanisms
- Drug Delivery : The dihydropyridine prodrug form of 1-Methylpyridine-2-carbaldehyde oxime can efficiently cross the blood-brain barrier. This showcases the potential for drug delivery applications, particularly for transporting organic ions across the brain barrier (Bodor et al., 1978).
Catalysis in Oxidation Reactions
- Catalytic Properties : N-Methylpyrrolidin-2-one hydrotribromide, a derivative, has been used as a catalyst in the oxidation of aromatic aldehydes to carboxylic acids, highlighting its efficiency in chemical transformations (Joseph et al., 2007).
Molecular Structure Analysis
- Structural Studies : Investigations into the conformers of compounds like Methyl pyrrole-2-carboxylate and N-methylpyrrole-2-carbaldehyde have provided insights into their molecular structures and stability, which is crucial for understanding their reactivity and applications (Dubis & Grabowski, 2003).
Safety And Hazards
Future Directions
The pyrrolidine ring, a key component of 1-Methylpyrrolidine-2-carbaldehyde, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound lies in its potential use as a versatile scaffold for the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-methylpyrrolidine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-3-6(7)5-8/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEKIXBCQILKAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567674 | |
Record name | 1-Methylpyrrolidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrrolidine-2-carbaldehyde | |
CAS RN |
13493-88-4 | |
Record name | 1-Methylpyrrolidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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